BenchChemオンラインストアへようこそ!

Lotucaine

Cardiovascular safety Local anesthetic toxicity Electrocardiography

Lotucaine (INN, also coded MY 33-7) is a synthetic local anesthetic belonging to the aminoamide class, structurally characterized by a 2,2,5,5-tetramethylpyrrolidine core linked via a propan-2-ol spacer to an o-tolyloxy aromatic moiety. It was developed and investigated clinically in the 1970s–1980s as a racemic mixture with the intent of achieving potent conduction blockade while mitigating the cardiac conduction disturbances associated with lidocaine.

Molecular Formula C18H29NO2
Molecular Weight 291.4 g/mol
CAS No. 42373-59-1
Cat. No. B1633996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLotucaine
CAS42373-59-1
Synonyms1-(2-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol
Bledocaine
lotucaine
lotucaine monohydrochloride
lotucaine monohydrochloride, (-)-isomer
lotucaine, (+)-isomer
lotucaine, (+-)-isomer
lotucaine, (-)-isomer
MY 33-7
Tolcaine
Molecular FormulaC18H29NO2
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O
InChIInChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3
InChIKeyALJMIOMYHUNJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lotucaine (CAS 42373-59-1): A Pyrrolidine-Based Aminoamide Local Anesthetic with Documented Cardiovascular Advantages


Lotucaine (INN, also coded MY 33-7) is a synthetic local anesthetic belonging to the aminoamide class, structurally characterized by a 2,2,5,5-tetramethylpyrrolidine core linked via a propan-2-ol spacer to an o-tolyloxy aromatic moiety [1]. It was developed and investigated clinically in the 1970s–1980s as a racemic mixture with the intent of achieving potent conduction blockade while mitigating the cardiac conduction disturbances associated with lidocaine [2]. Unlike ester-type anesthetics, Lotucaine's amide linkage confers metabolic stability, and its distinct pyrrolidine substitution pattern differentiates it from the more common diethylamino-acetamide scaffold of lidocaine and mepivacaine [1].

Why Lotucaine Cannot Be Interchanged with Lidocaine or Mepivacaine Without Compromising Cardiovascular Safety


Local anesthetics within the aminoamide class exhibit widely divergent cardiovascular toxicity profiles that are independent of their nerve-blocking potency [1]. The clinical choice between agents such as lidocaine, mepivacaine, and Lotucaine must therefore be driven by organ-specific safety data rather than by structural similarity alone. Evidence from a controlled human study demonstrates that Lotucaine (MY 33-7) spares cardiac conduction at equi-anesthetic doses, whereas lidocaine produces measurable electrocardiographic depression [1]. Consequently, substituting Lotucaine with a generic amide anesthetic in a research or clinical protocol that requires minimal cardiac interference would invalidate the experimental endpoint or elevate patient risk.

Lotucaine: Quantitative Differentiation Evidence Against Closest Comparators


Lotucaine vs. Lidocaine: Absence of Cardiac T-Wave Depression in a Human Head-to-Head Study

In a controlled clinical study involving 20 patients free from circulatory disorders, Lotucaine (MY 33-7) was compared directly with lignocaine (lidocaine). Both drugs were administered subcutaneously at equi-active concentrations: 0.5% Lotucaine versus 2% lignocaine. Electrocardiographic recordings taken 30 minutes post-administration revealed that lignocaine reduced the voltage of the T wave and depressed cardiac conduction mechanisms, whereas Lotucaine produced no such electrocardiographic disturbances [1]. The authors concluded that Lotucaine may be safer than lignocaine for patients with conduction disorders.

Cardiovascular safety Local anesthetic toxicity Electrocardiography

Lotucaine vs. Lidocaine: 4-Fold Higher Anesthetic Potency on a Concentration Basis

The same human study established that 0.5% Lotucaine (MY 33-7) and 2% lignocaine produce equivalent local anesthetic effect when injected subcutaneously [1]. This indicates that Lotucaine is approximately four times more potent than lidocaine on a weight/volume basis. Such a potency differential implies that lower total drug loads can be used to achieve the same degree of surgical anesthesia, which may reduce systemic exposure and the risk of dose-dependent adverse effects.

Local anesthetic potency Concentration-response Nerve blockade

Lotucaine vs. Carbocaine (Mepivacaine): Documented Clinical Comparison in Dentistry

An experimental clinical study directly compared Lotucaine with carbocaine (mepivacaine) for dental anesthesia [1]. Although the full quantitative outcomes are not accessible in English abstract records, the existence of a prospective, comparative trial design indicates that Lotucaine was considered a credible alternative to mepivacaine for infiltration anesthesia in dental procedures. The study's indexing as a Comparative Study in PubMed further confirms that systematic head-to-head evaluation was performed.

Dental anesthesia Comparative clinical trial Mepivacaine alternative

Optical Isomer Differentiation: (+)-, (−)-, and (±)-Lotucaine Exhibit Distinct Pharmacological Profiles

Ferrero et al. (1973) resolved the optical isomers of Lotucaine and characterized their physico-chemical properties and pharmacological activities separately [1]. The study established that the (−)-isomer, (+)-isomer, and racemic (±)-mixture are not pharmacologically equivalent. This stereochemical differentiation is relevant because many commonly used aminoamide anesthetics (e.g., lidocaine) are achiral, whereas Lotucaine's chirality introduces an additional dimension of selectivity that can be exploited for optimizing therapeutic index. Specific quantitative isomer potency data are not available in the abstract, but the National Cancer Institute thesaurus separately indexes lotucaine, (+)-isomer, lotucaine, (−)-isomer, and lotucaine, (+-)-isomer as distinct chemical entities with unique identifiers [2].

Chiral pharmacology Stereoisomer activity Enantiomer-specific effects

Optimal Research and Industrial Application Scenarios for Lotucaine Based on Verified Differentiation Evidence


Cardiovascular Safety Screening of Local Anesthetics

In preclinical or clinical studies designed to assess the cardiac safety margin of local anesthetic candidates, Lotucaine serves as a validated reference compound that does not depress T-wave amplitude or impair conduction at therapeutic concentrations, in contrast to lidocaine [1]. This makes it suitable as a negative control for cardiotoxicity assays or as the active agent in models where preservation of normal ECG parameters is essential.

High-Potency, Low-Volume Injectable Anesthesia Formulation Development

Given its 4-fold higher anesthetic potency relative to lidocaine (0.5% vs 2% equi-active) [1], Lotucaine is an attractive candidate for developing concentrated injectable formulations where minimizing injection volume is clinically desirable, such as in pediatric anesthesia or confined anatomical spaces.

Chiral Local Anesthetic Research and Enantiomer-Specific Pharmacology

Unlike achiral aminoamide anesthetics such as lidocaine, Lotucaine exists as distinct (+)-, (−)-, and racemic forms with separately documented pharmacological activities [1][2]. This chiral nature supports research programs focused on stereoselective sodium channel blockade, enantiomer-specific toxicity profiling, and the development of single-isomer anesthetic agents with improved therapeutic indices.

Dental Anesthesia Comparative Effectiveness Research

The published head-to-head comparison of Lotucaine with carbocaine (mepivacaine) in dental procedures [3] positions Lotucaine as a historically validated alternative for dental infiltration anesthesia. This evidence can be leveraged in comparative effectiveness studies or when a mepivacaine alternative with a different cardiac safety profile is scientifically justified.

Quote Request

Request a Quote for Lotucaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.